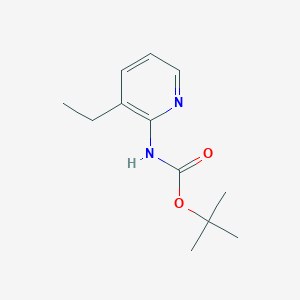
tert-Butyl (3-ethylpyridin-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (3-ethylpyridin-2-yl)carbamate” is a chemical compound with the formula C12H18N2O2 . It is used in research and has a molecular weight of 222.28 .
Synthesis Analysis
The synthesis of “tert-Butyl (3-ethylpyridin-2-yl)carbamate” involves a reaction with n-butyllithium in tetrahydrofuran at temperatures ranging from -30 to 0°C for 0.5 hours . This is followed by a reaction with hydrogen chloride in tetrahydrofuran and water at 60°C for 2 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-ethylpyridin-2-yl)carbamate” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is IQRKFAYMMZQJCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“tert-Butyl (3-ethylpyridin-2-yl)carbamate” has a number of physicochemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.48 . Its water solubility is 0.376 mg/ml or 0.00169 mol/l .Applications De Recherche Scientifique
Synthesis of N-Boc-protected anilines
- Application Summary : “tert-Butyl (3-ethylpyridin-2-yl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active compounds.
Synthesis of tetrasubstituted pyrroles
- Application Summary : “tert-Butyl (3-ethylpyridin-2-yl)carbamate” has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are important structures in medicinal chemistry due to their presence in many biologically active compounds.
Safety And Hazards
The safety data sheet for “tert-Butyl (3-ethylpyridin-2-yl)carbamate” indicates that it has hazard statements H315-H319 . This means it causes skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which involve washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKFAYMMZQJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455842 | |
| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
CAS RN |
149489-03-2 | |
| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

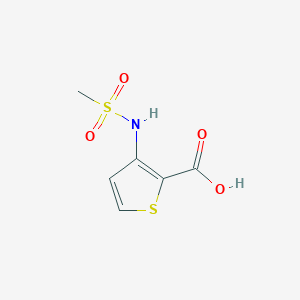
![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
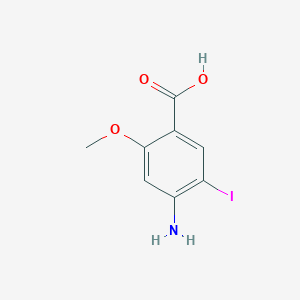
![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)
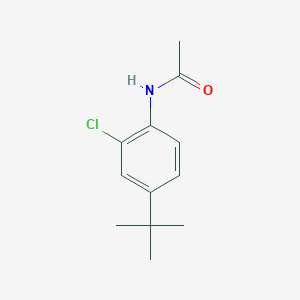

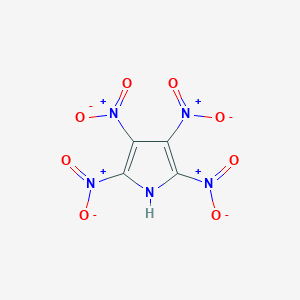
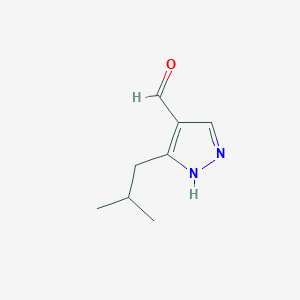
![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)

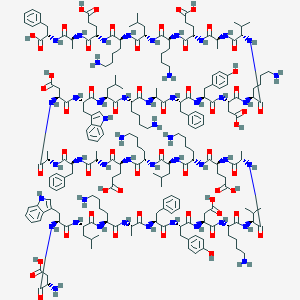
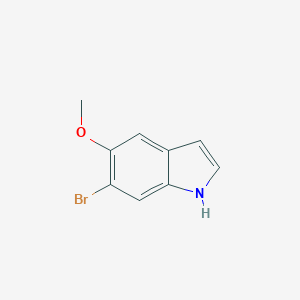
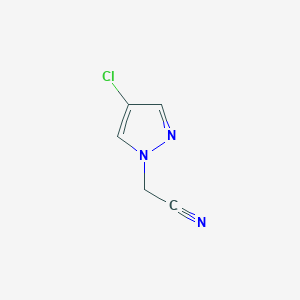
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)